molecular formula C15H18N2O2 B7508071 N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7508071
M. Wt: 258.32 g/mol
InChI Key: NNNYEFHFIRRNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide, also known as ESI-09, is a synthetic small molecule that has been shown to selectively inhibit the activity of Epithelial Sodium Channels (ENaC). ENaC plays a crucial role in the regulation of sodium and water homeostasis in various epithelial tissues, including the lungs, kidneys, and colon. Therefore, ESI-09 has garnered significant attention as a potential therapeutic agent for the treatment of various diseases, including cystic fibrosis, hypertension, and edema.

Mechanism of Action

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide exerts its effects by binding to a specific site on the extracellular domain of ENaC, leading to a conformational change that inhibits channel activity. This results in a reduction in sodium and water reabsorption, leading to improved fluid clearance in various epithelial tissues.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have several biochemical and physiological effects, including reduced sodium and water reabsorption, improved lung function, and reduced blood pressure. Additionally, N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress in various preclinical models.

Advantages and Limitations for Lab Experiments

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments, including its selectivity for ENaC, its ability to improve fluid clearance in various epithelial tissues, and its potential therapeutic applications for various diseases. However, there are also some limitations to using N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide in lab experiments, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide, including further optimization of its pharmacokinetic properties, evaluation of its safety and efficacy in clinical trials, and investigation of its potential therapeutic applications for various diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide's effects on ENaC and to identify potential off-target effects.

Synthesis Methods

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylbutan-2-amine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent acylation. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been extensively studied in various preclinical models, including in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can selectively inhibit ENaC activity without affecting other ion channels or transporters. In vivo studies have shown that N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can improve lung function in a mouse model of cystic fibrosis and reduce blood pressure in hypertensive rats.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-15(2,3)17-14(19)11-9-10-7-5-6-8-12(10)16-13(11)18/h5-9H,4H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYEFHFIRRNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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